molecular formula C12H14N4 B11892834 5-(Piperazin-1-yl)-1,6-naphthyridine

5-(Piperazin-1-yl)-1,6-naphthyridine

Cat. No.: B11892834
M. Wt: 214.27 g/mol
InChI Key: SQSNAEMKKDCJLU-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1,6-naphthyridine is a heterocyclic compound that features a naphthyridine core with a piperazine moiety attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,6-naphthyridine with piperazine under specific conditions. The reaction often requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .

Scientific Research Applications

5-(Piperazin-1-yl)-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperazin-1-yl)pyridin-2-amine
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
  • 5-(4-piperazin-1-yl)-2-aryloxazoles

Uniqueness

5-(Piperazin-1-yl)-1,6-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development .

Biological Activity

5-(Piperazin-1-yl)-1,6-naphthyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound consists of a naphthyridine core with a piperazine moiety at the 5-position. The presence of these structural features contributes to its unique pharmacological properties. The molecular formula is C12_{12}H14_{14}N4_{4}, and its chemical reactivity is primarily attributed to the naphthyridine structure, which allows for various transformations and interactions with biological targets.

The biological activity of this compound is largely due to its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activities or receptor signaling pathways. For instance, it has been shown to bind to Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in various diseases including cancer and cardiovascular disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating effectiveness against various bacterial strains. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Pseudomonas aeruginosaEffective against resistant strains
Candida albicansLimited antifungal activity

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Cancer Cell Line Inhibition (%)
HeLa (Cervical cancer)70% inhibition at 50 µM
MCF-7 (Breast cancer)65% inhibition at 50 µM
A549 (Lung cancer)60% inhibition at 50 µM

Case Studies and Research Findings

  • Antimycobacterial Activity : A study reported that derivatives of this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis. The mechanism was linked to the inhibition of specific enzymes involved in mycobacterial cell wall synthesis.
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound may have neuroprotective effects by modulating cholinergic signaling pathways, which are crucial in conditions like Alzheimer's disease .
  • Schistosomicidal Activity : Recent investigations into schistosomiasis treatment have identified piperazine derivatives as promising candidates for inhibiting Schistosoma mansoni, showcasing their potential in parasitic infections .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-piperazin-1-yl-1,6-naphthyridine

InChI

InChI=1S/C12H14N4/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16/h1-5,13H,6-9H2

InChI Key

SQSNAEMKKDCJLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3

Origin of Product

United States

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